Butyranilide, N-butyl-
Description
Historical Context of Anilide Chemistry
Anilide chemistry traces its roots back to the 19th century with the discovery and burgeoning use of aniline (B41778), a compound first isolated from the destructive distillation of indigo (B80030) in 1826. researchgate.net Initially known by various names, the substance was unified under the name aniline by August Wilhelm von Hofmann, a key figure in its scientific clarification. nist.govwikipedia.org The true potential of aniline was unlocked in 1856 when Hofmann's student, William Henry Perkin, accidentally synthesized the first synthetic dye, mauveine, from aniline. nist.gov This discovery catalyzed the growth of a massive synthetic dye industry. nist.gov
Beyond dyes, the derivatization of aniline gave rise to the class of compounds known as anilides, which are amide derivatives of aniline. nih.gov These compounds are formed by the reaction of aniline with acyl chlorides or carboxylic anhydrides. nih.gov Early explorations into anilide derivatives revealed their significant biological potential. For instance, acetanilide, the N-acetylated derivative of aniline, was one of the first aniline derivatives recognized for its analgesic and antipyretic properties, though its use was later curtailed due to toxicity. nih.gov This early research paved the way for the development of a vast array of anilide compounds with applications ranging from pharmaceuticals to materials science. nist.govnist.gov
Significance of N-Substitution in Chemical Compounds
The process of N-substitution, or N-alkylation, involves the introduction of an alkyl group to a nitrogen atom, a fundamental transformation in organic chemistry. researchgate.net This modification is of paramount importance in medicinal chemistry and drug design as it can profoundly alter the physicochemical and biological properties of a molecule. nist.gov
Substituting a hydrogen atom on a nitrogen with an alkyl group, such as a butyl group in the case of N-butyl-Butyranilide, can influence several key parameters. These include the molecule's solubility, lipophilicity, and its ability to cross biological membranes. nist.gov Furthermore, N-substitution can impact a compound's metabolic stability and its binding affinity to biological targets like enzymes and receptors. nist.gov The introduction of alkyl groups can also lead to conformational changes in the molecule, which can be crucial for its biological activity. ontosight.ai The strategic use of N-substitution allows chemists to fine-tune the properties of a compound to enhance its efficacy and create novel therapeutic agents. researchgate.net
Overview of Butyric Acid Derivatives in Research
Butyric acid, a short-chain fatty acid, and its derivatives are subjects of extensive research due to their diverse biological activities. rsc.orgstenutz.eunih.gov Butyrate (B1204436) itself is a natural product of microbial fermentation in the gut and serves as a primary energy source for colon cells. Research has shown that butyrate and its derivatives play a role in gene expression, cell differentiation, and immune modulation.
The therapeutic potential of butyric acid derivatives has been explored in various contexts. For instance, some derivatives have been investigated as potential anti-neoplastic agents, showing promise in inhibiting the growth of cancer cells. rsc.org They are also studied for their role in gut health, with applications in animal production to enhance gut development and control pathogens. The mechanisms of action often involve the inhibition of histone deacetylases (HDACs), which can affect gene expression. ontosight.ai The wide-ranging biological effects of butyric acid derivatives make them a significant area of investigation for the development of new medicines and therapeutic strategies. ontosight.aistenutz.eu
Scope and Academic Relevance of N-butyl-Butyranilide Investigations
While extensive research exists on the broader classes of anilides and butyric acid derivatives, specific academic investigations into N-butyl-Butyranilide are less prevalent in publicly accessible literature. However, the academic relevance of studying this particular compound can be inferred from the known properties of its constituent parts.
The combination of a butyranilide structure with an N-butyl substitution presents a molecule with potential for nuanced biological activity. The butyrate moiety suggests a potential for interaction with biological pathways regulated by short-chain fatty acids, while the N-butylated anilide structure could influence its pharmacokinetic properties and target interactions.
Structure
3D Structure
Properties
CAS No. |
6289-67-4 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-butyl-N-phenylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-3-5-12-15(14(16)9-4-2)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3 |
InChI Key |
OPLXQAOLCIOBNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)CCC |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of N Butyl Butyranilide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be achieved.
Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments
In the ¹H NMR spectrum of N-butyl-butyranilide, distinct signals are expected for the protons of the N-butyl group, the butyryl group, and the aromatic ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons closer to the electron-withdrawing amide group and the aromatic ring are expected to appear at a lower field (higher ppm).
Based on analogous structures like butanal and n-butylamine, the terminal methyl protons (CH₃) of both the N-butyl and butyryl chains would resonate at the highest field (lowest ppm), typically in the range of δ 0.9-1.0 ppm. docbrown.infouq.edu.au The methylene (B1212753) (CH₂) groups would appear at progressively lower fields as they get closer to the amide functionality. The protons on the carbons directly attached to the nitrogen (N-CH₂) and the carbonyl group (C(=O)-CH₂) would be the most deshielded within their respective aliphatic chains. The aromatic protons on the phenyl ring would appear significantly downfield, generally between δ 7.0 and 7.5 ppm, with their splitting patterns depending on the substitution pattern.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for N-butyl-butyranilide
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Butyryl CH₃ | ~0.9 | Triplet |
| Butyryl CH₂ (β) | ~1.6 | Sextet |
| Butyryl CH₂ (α) | ~2.3 | Triplet |
| N-butyl CH₃ | ~0.9 | Triplet |
| N-butyl CH₂ (γ) | ~1.3 | Sextet |
| N-butyl CH₂ (β) | ~1.5 | Quintet |
| N-butyl CH₂ (α) | ~3.8 | Triplet |
Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal is typically the carbonyl carbon of the amide group, expected to be in the range of δ 170-175 ppm. The aromatic carbons would resonate between δ 120-145 ppm. The aliphatic carbons of the butyl and butyryl chains would appear at higher fields (lower ppm values), with carbons closer to the electronegative nitrogen and oxygen atoms being more deshielded. docbrown.infochemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for N-butyl-butyranilide
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Butyryl C=O | ~173 |
| Aromatic C (quaternary) | ~140 |
| Aromatic C-H | ~126-129 |
| N-butyl CH₂ (α) | ~48 |
| Butyryl CH₂ (α) | ~38 |
| N-butyl CH₂ (β) | ~31 |
| Butyryl CH₂ (β) | ~19 |
| N-butyl CH₂ (γ) | ~20 |
| Butyryl CH₃ | ~14 |
Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, DOSY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. sdsu.edu For N-butyl-butyranilide, COSY would show correlations between adjacent methylene groups in both the N-butyl and butyryl chains, allowing for a sequential walk-through of each aliphatic fragment.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. columbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, providing definitive C-H assignments. columbia.eduuvic.ca This is invaluable for distinguishing between the numerous CH₂ groups in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). columbia.edu HMBC is key for connecting the different fragments of the molecule. For instance, it would show correlations from the N-CH₂ protons of the N-butyl group to the aromatic carbons and from the α-CH₂ protons of the butyryl group to the carbonyl carbon, confirming the amide linkage. libretexts.org
DOSY (Diffusion-Ordered Spectroscopy): DOSY separates NMR signals based on the diffusion coefficient of the molecules. In a pure sample, all signals from N-butyl-butyranilide should align in a single row, confirming they belong to the same molecule and helping to identify any impurities.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Vibrational Band Assignment and Functional Group Analysis
The IR and Raman spectra of N-butyl-butyranilide would be dominated by several key vibrational modes.
Amide Group: The most characteristic band would be the strong C=O stretching vibration (Amide I band) in the IR spectrum, expected around 1650-1680 cm⁻¹. The N-H bending and C-N stretching vibrations (Amide II and III bands) would also be present, though this is a tertiary amide, so N-H bands will be absent.
C-H Vibrations: Aliphatic C-H stretching vibrations from the butyl and butyryl groups would appear in the 2850-3000 cm⁻¹ region. researchgate.net Aromatic C-H stretching is typically observed just above 3000 cm⁻¹.
Aromatic Ring: C=C stretching vibrations within the aromatic ring would produce characteristic bands in the 1450-1600 cm⁻¹ region. researchgate.net
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of C-C stretching, C-H bending, and other skeletal vibrations that are unique to the molecule. docbrown.info
Raman spectroscopy is often complementary to IR. While the C=O stretch is strong in the IR, aromatic C=C stretching and symmetric C-H stretching vibrations often produce strong signals in the Raman spectrum. uci.edunih.gov
Table 3: Predicted Vibrational Band Assignments for N-butyl-butyranilide
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | IR/Raman | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | IR/Raman | 2850-2980 | Strong |
| Amide C=O Stretch (Amide I) | IR | ~1660 | Strong |
| Aromatic C=C Stretch | IR/Raman | 1450-1600 | Medium-Strong |
| Aliphatic C-H Bend | IR | 1375-1470 | Medium |
Applications in Reaction Monitoring and Kinetic Studies
Infrared spectroscopy, particularly with modern Fourier Transform (FT-IR) and Attenuated Total Reflectance (ATR) probes, is a powerful tool for real-time reaction monitoring. rsc.org The synthesis of N-butyl-butyranilide, likely from the reaction of butanoyl chloride with N-butylaniline or a similar pathway, could be monitored by observing the disappearance of a reactant's characteristic band (e.g., the N-H stretch of the secondary amine precursor) and the simultaneous appearance of the product's amide C=O stretch. researchgate.netresearchgate.net
By quantifying the change in the intensity of these specific absorption bands over time, it is possible to determine the reaction kinetics, including the rate constant, reaction order, and equilibrium position. researchgate.netscispace.com This quantitative, non-invasive monitoring allows for precise control over reaction conditions to optimize yield and purity.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's chromophores.
The primary chromophore in N-butyl-butyranilide is the benzamide (B126) group, which consists of a benzene (B151609) ring attached to an amide functional group. This system gives rise to characteristic electronic transitions. The UV-Vis spectrum of secondary amides often exhibits a double hump. researchgate.net For benzamide-based structures, absorption is typically observed in the ultraviolet region. rsc.org
The expected electronic transitions for N-butyl-butyranilide would be analogous to those of other secondary benzamides. These include:
π → π* transitions: These high-energy transitions occur within the benzene ring and the carbonyl group of the amide. They are typically observed at shorter wavelengths.
n → π* transitions: This transition involves the non-bonding electrons of the nitrogen and oxygen atoms of the amide group being excited into the antibonding π* orbital of the carbonyl group. These transitions are generally of lower energy and appear at longer wavelengths compared to the π → π* transitions.
Based on data from related benzamide compounds, the absorption maximum for N-butyl-butyranilide is anticipated to be in the range of 220-300 nm. For instance, benzamide-based dendrimer precursors show a consistent absorption at nearly 290 nm. rsc.org The presence of the N-butyl group, an alkyl substituent, is not expected to significantly shift the absorption maximum compared to other N-alkyl benzamides.
Table 1: Predicted UV-Vis Absorption Data for N-butyl-Butyranilide
| Predicted Transition | Expected Wavelength (λmax) Range | Chromophore |
|---|---|---|
| π → π* | ~220-250 nm | Benzene Ring, Carbonyl Group |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This allows for the determination of the elemental formula of the molecular ion. For N-butyl-butyranilide (C₁₄H₂₁NO), the theoretical exact mass can be calculated.
Table 2: Theoretical High-Resolution Mass Data for N-butyl-Butyranilide
| Ion | Elemental Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₁₄H₂₂NO⁺ | 220.1701 |
The detection of ions with these precise m/z values in an HRMS spectrum would confirm the elemental composition of N-butyl-butyranilide.
In mass spectrometry, the molecular ion can fragment into smaller, characteristic ions. The analysis of these fragmentation patterns provides significant structural information. For N-butyl-butyranilide, several fragmentation pathways can be predicted based on the general fragmentation of amides and amines. libretexts.orgyoutube.com
A key fragmentation process for amides is alpha-cleavage , which is the cleavage of the bond adjacent to the nitrogen or carbonyl group. Another common fragmentation is the McLafferty rearrangement , if a gamma-hydrogen is available.
Predicted Fragmentation Pathways for N-butyl-butyranilide:
Cleavage of the N-butyl group: Loss of the butyl group as a radical would lead to the formation of a benzamide cation.
Cleavage adjacent to the carbonyl group: Breakage of the bond between the carbonyl carbon and the propyl group of the butyryl moiety.
McLafferty Rearrangement: Transfer of a gamma-hydrogen from the butyryl chain to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.
Table 3: Predicted Key Fragment Ions of N-butyl-Butyranilide in Mass Spectrometry
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 121 | [C₆H₅CONH₂]⁺ | Cleavage of the N-butyl group |
| 105 | [C₆H₅CO]⁺ | Acylium ion from cleavage of the amide bond |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 71 | [C₃H₇CO]⁺ | Butyryl cation |
The mass spectrum of butanamide, a related primary amide, shows a prominent peak for the molecular ion and significant fragments corresponding to the loss of parts of the alkyl chain. nist.gov Similarly, the fragmentation of N-butyl-butyranilide would be expected to yield a series of ions reflecting its structure.
X-ray Diffraction (XRD) for Single Crystal Structural Analysis
Chromatographic Methods in Conjunction with Spectroscopy (e.g., GC-MS, LC-MS)
Chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) are used to separate components of a mixture. When coupled with a mass spectrometer, they provide a powerful tool for the identification of unknown compounds.
GC-MS: Gas Chromatography-Mass Spectrometry is suitable for the analysis of volatile and thermally stable compounds. N-butyl-butyranilide, with a predicted boiling point that allows for volatilization without decomposition, can be analyzed by GC-MS. The retention time in the gas chromatogram would be characteristic of the compound under specific column and temperature conditions. The mass spectrometer would then provide the mass spectrum of the eluted compound, allowing for its identification based on the molecular ion and fragmentation pattern as described in section 3.4.2.
LC-MS: Liquid Chromatography-Mass Spectrometry is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. N-butyl-butyranilide can be readily analyzed by LC-MS, typically using a reversed-phase column. Electrospray ionization (ESI) is a common ionization technique used in LC-MS. nih.govnih.gov In positive ion mode ESI-MS, N-butyl-butyranilide would be expected to form a protonated molecule, [M+H]⁺. The fragmentation of this ion can be induced in the mass spectrometer (MS/MS) to provide structural information.
The use of these hyphenated techniques is crucial for the unambiguous identification of N-butyl-butyranilide in complex matrices and for confirming its purity.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| N-butyl-butyranilide |
| Benzamide |
| Butanamide |
Comprehensive Spectroscopic Fingerprinting for Identification
The unique identification of a chemical compound relies on a comprehensive analysis of its spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of the molecule's structure. Although specific data for N-butyl-Butyranilide is not available, the following sections detail the expected spectroscopic features based on the analysis of its structural components and data from related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of N-butyl-Butyranilide would be expected to show signals corresponding to the protons of the N-butyl group, the butyryl group, and the phenyl group. The chemical shifts (δ) would be influenced by the electron-withdrawing effect of the amide carbonyl and the phenyl ring.
For comparison, the experimental ¹H NMR data for the related compound N-phenylbutanamide is available. nih.gov
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments within the molecule. For N-butyl-Butyranilide, distinct signals would be expected for the carbonyl carbon, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the butyl and butyryl chains.
Spectroscopic data for the related compound N-butylbutanamide shows characteristic peaks for the carbon atoms in its structure. nih.gov Similarly, data is available for N-methyl-N-phenylbutanamide . nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of N-butyl-Butyranilide would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group, typically found in the region of 1630-1680 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations.
The IR spectrum of the related compound N-phenylbutanamide shows characteristic absorption bands that can be used for comparison. nih.gov
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. The mass spectrum of N-butyl-Butyranilide would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage at the amide bond and within the alkyl chains.
The mass spectrum of N-phenylbutanamide has been documented and provides insight into the fragmentation of the butyranilide core. nist.gov
Interactive Data Tables of Related Compounds
To provide a reference for the expected spectroscopic characteristics of N-butyl-Butyranilide, the following tables summarize the available data for related compounds.
Table 1: Spectroscopic Data for N-phenylbutanamide (Butyranilide)
| Spectroscopic Technique | Data Type | Observed Values |
| ¹H NMR | Chemical Shift (δ) | Data available but specific values not listed in the provided search results. nih.gov |
| ¹³C NMR | Chemical Shift (δ) | Data available but specific values not listed in the provided search results. nih.gov |
| IR Spectroscopy | Wavenumber (cm⁻¹) | C=O stretch, C-H stretch, N-H bend, C-N stretch. Specific values available in databases. nih.gov |
| Mass Spectrometry | m/z | Molecular Ion Peak and fragmentation pattern available. nist.gov |
Table 2: Spectroscopic Data for N-butylbutanamide
| Spectroscopic Technique | Data Type | Observed Values |
| ¹³C NMR | Chemical Shift (δ) | Data available in spectral databases. nih.gov |
| Mass Spectrometry | m/z | Molecular Ion Peak and fragmentation pattern available. nih.gov |
Table 3: Spectroscopic Data for N-methyl-N-phenylbutanamide
| Spectroscopic Technique | Data Type | Observed Values |
| ¹³C NMR | Chemical Shift (δ) | Data available in spectral databases. nih.gov |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Vapor Phase IR Spectra data available. nih.gov |
| Mass Spectrometry | m/z | GC-MS data available. nih.gov |
Computational Chemistry and Theoretical Investigations of N Butyl Butyranilide
Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)
There are no specific studies found that apply quantum chemical methods like Density Functional Theory (DFT) or ab initio calculations to N-butyl-butyranilide. Such calculations are fundamental in modern chemistry for predicting molecular properties. mlr.pressnih.govrsc.orgunige.ch For related compounds, these methods are used to understand various chemical phenomena. mdpi.com
Molecular Geometry Optimization and Electronic Structure Analysis
Detailed analyses of the optimized molecular geometry and electronic structure of N-butyl-butyranilide are not present in the surveyed literature. This type of analysis would typically involve computational methods to determine the most stable three-dimensional arrangement of the atoms and to describe the distribution of electrons within the molecule.
Energy Landscape and Conformational Analysis
A formal conformational analysis of N-butyl-butyranilide, which would identify its various spatial isomers (conformers) and their relative energies, has not been published. Conformational analysis is crucial for understanding a molecule's flexibility and how its shape can influence its interactions. Studies on simpler, related molecules like n-butane demonstrate the principles of such analyses, but these have not been extended to N-butyl-butyranilide in the available literature. youtube.comyoutube.com
Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO analysis)
No specific Frontier Molecular Orbital (FMO) theory analysis for N-butyl-butyranilide is available. This theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity. wikipedia.orgossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into chemical stability and electronic properties. nih.govmdpi.com While general principles of FMO theory are well-established, their specific application to N-butyl-butyranilide, including the energies and shapes of its frontier orbitals, has not been documented. For other molecules containing a butyl group, such as N-Butyl-1H-benzimidazole, HOMO-LUMO analyses have been performed to assess stability and reactivity. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
There is no evidence of molecular dynamics (MD) simulations being performed for N-butyl-butyranilide. MD simulations are powerful tools for studying the movement of atoms and molecules over time, providing detailed insights into conformational flexibility and the influence of the surrounding environment, such as solvents. pensoft.net
Reaction Pathway Modeling and Transition State Analysis
The scientific literature lacks studies on the modeling of reaction pathways or the analysis of transition states involving N-butyl-butyranilide. This type of computational work is essential for understanding the mechanisms of chemical reactions, predicting reaction rates, and identifying potential products.
Structure-Activity Relationship (SAR) Prediction through Computational Approaches
No computational Structure-Activity Relationship (SAR) studies specifically targeting N-butyl-butyranilide were found. SAR studies are vital in fields like drug discovery and materials science for predicting the biological activity or properties of a chemical based on its molecular structure. uni-bonn.denih.govresearchgate.netnih.govresearchgate.net While computational SAR is a mature field, it has not been applied to this particular compound in the available research.
Development and Application of Machine Learning in N-butyl-Butyranilide Chemistry
The integration of machine learning (ML) and computational chemistry is rapidly advancing the landscape of chemical research, offering powerful tools for prediction, optimization, and understanding of molecular systems. pku.edu.cn While specific, published machine learning studies focusing exclusively on N-butyl-butyranilide are not prevalent in publicly accessible literature, the principles and methodologies are broadly applied to the classes of compounds to which it belongs, namely amides and anilides. These applications provide a strong framework for how machine learning can and likely will be used to investigate the properties and reactivity of N-butyl-butyranilide.
The primary applications of machine learning in the context of amide chemistry, which are directly relevant to N-butyl-butyranilide, fall into several key areas: prediction of reaction outcomes, quantitative structure-activity relationship (QSAR) modeling, and the prediction of physicochemical properties.
Prediction of Amide Bond Formation:
The synthesis of N-butyl-butyranilide involves the formation of an amide bond. Machine learning models have been successfully developed to predict the yield and efficiency of amide bond formation reactions. aiche.orgresearchgate.net These models are typically trained on datasets containing information about the reactants (amines and carboxylic acids or their derivatives), coupling reagents, solvents, and reaction conditions. pku.edu.cnaiche.org By learning from these data, ML algorithms can predict the success of a given reaction, thereby accelerating the optimization of synthetic routes. For a compound like N-butyl-butyranilide, such models could be used to identify the optimal conditions for its synthesis, saving time and resources. aiche.org
Quantitative Structure-Activity Relationship (QSAR) Modeling:
QSAR models are a cornerstone of computational toxicology and drug discovery, aiming to correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.netnih.gov For a compound like N-butyl-butyranilide, which may have various industrial or biological applications, QSAR models could be developed to predict its potential toxicity, environmental impact, or desired biological effects. Machine learning algorithms, including support vector machines (SVM), random forests, and neural networks, are now standard tools for building robust QSAR models. nih.govresearchgate.net These models learn from the structural features of a set of known compounds and their measured activities to make predictions for new, untested molecules.
Prediction of Physicochemical Properties:
Machine learning models are increasingly used to predict a wide range of physicochemical properties of molecules, such as solubility, boiling point, and partitioning behavior. pnas.org These properties are crucial for understanding the behavior of a compound in various applications. For N-butyl-butyranilide, ML models could predict its solubility in different solvents or its environmental fate. Studies on related N-alkyl amides have demonstrated that computational methods can elucidate how the alkyl chain influences properties like hydration, a key factor in many chemical and biological processes. nih.gov
The development of these machine learning models relies on the availability of high-quality data. aiche.org Large databases of chemical reactions and properties are used to train and validate the models. The molecular structure is typically represented using numerical descriptors or "fingerprints" that encode its key features. The performance of various machine learning algorithms can be compared to select the best model for a given predictive task.
Below is an illustrative table summarizing the types of machine learning applications relevant to the study of amides and anilides, which would be applicable to N-butyl-butyranilide.
| Application Area | Machine Learning Model Examples | Input Data (Features) | Predicted Property | Relevance to N-butyl-Butyranilide |
| Amide Synthesis Prediction | Random Forest, Gradient Boosting pku.edu.cnrsc.org | Reactant structures (amine, carboxylic acid), reagents, solvents, temperature | Reaction yield/conversion rate pku.edu.cn | Optimization of synthetic routes for N-butyl-butyranilide. |
| QSAR Modeling | Support Vector Machines (SVM), Neural Networks researchgate.netnih.gov | Molecular descriptors (e.g., topological, electronic, steric), fingerprints | Biological activity (e.g., toxicity, herbicidal activity) | Assessment of potential biological effects and safety profile. |
| Property Prediction | Graph Neural Networks, Deep Neural Networks rsc.orgmdpi.com | Molecular graph, 3D conformer energies | Physicochemical properties (e.g., solubility, logP) | Understanding its behavior in various formulations and environments. |
While direct machine learning research on N-butyl-butyranilide is yet to be widely published, the established methodologies in computational chemistry for related compounds demonstrate a clear and powerful potential for future investigations.
Reaction Mechanism Studies of N Butyl Butyranilide Formation and Transformation
Investigation of Amidation Reaction Mechanisms (e.g., Nucleophilic Acyl Substitution)
The formation of N-butyl-butyranilide is a classic example of an amidation reaction, which typically proceeds through a nucleophilic acyl substitution mechanism. This process involves the reaction of a carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640), with an amine. In the synthesis of N-butyl-butyranilide, n-butylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of a butyryl derivative.
The reaction mechanism can be summarized in the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-butylamine attacks the carbonyl carbon of the butyryl derivative. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen develops a negative charge.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. This results in the reformation of the carbon-oxygen double bond and the expulsion of the leaving group (e.g., a chloride ion if butyryl chloride is used, or a carboxylate ion if butyric anhydride is the reactant).
Deprotonation: In the final step, a base, which can be another molecule of n-butylamine or an added non-nucleophilic base, removes a proton from the nitrogen atom, yielding the neutral N-butyl-butyranilide product.
Substitution Reactions involving N-butyl Groups (e.g., SN2 pathways)
The N-butyl group in N-butyl-butyranilide can potentially undergo substitution reactions. While the amide nitrogen significantly influences the reactivity of the adjacent alkyl group, substitution reactions, particularly those following an S(_N)2 pathway, are a possibility under specific conditions. In an S(_N)2 reaction, a nucleophile attacks the carbon atom bonded to the nitrogen, leading to the displacement of the anilide group.
For an S(_N)2 reaction to occur on the N-butyl group, the nitrogen-containing leaving group (the butyranilide anion) would need to be sufficiently stable. The stability of this leaving group is a critical factor determining the feasibility of the reaction. However, the amide anion is generally a poor leaving group, making such direct substitutions challenging.
Factors that could potentially facilitate such a reaction include:
A strong nucleophile: A highly reactive nucleophile would be required to attack the sterically accessible primary carbon of the N-butyl group.
Aprotic polar solvent: Solvents like DMF or DMSO can solvate the cation without deactivating the nucleophile, thereby favoring the S(_N)2 mechanism.
Activation of the leaving group: Protonation or coordination of the amide oxygen to a Lewis acid could potentially make the anilide moiety a better leaving group, though this might also lead to competing reactions.
Bromo-Nitro Substitution Mechanisms on α-Carbons of N-butyl Amides
The study of substitution reactions on the α-carbon of amides provides valuable information on their reactivity. While direct studies on N-butyl-butyranilide might be limited, research on analogous systems, such as the bromo-nitro substitution on the α-carbons of N-aryl-α-nitroacetamides, offers significant insights. These reactions are crucial for the synthesis of various functionalized molecules.
The mechanism of bromo-nitro substitution on the α-carbon of related N-butyl amides likely involves the formation of a carbanionic intermediate. The presence of an electron-withdrawing group, such as a nitro group, on the α-carbon is essential to stabilize the negative charge. The reaction proceeds through the following general steps:
Deprotonation: A base removes the acidic proton from the α-carbon, forming a resonance-stabilized carbanion (enolate).
Nucleophilic Attack: The carbanion then acts as a nucleophile, attacking an electrophilic bromine source (e.g., Br(_2)).
Product Formation: This results in the substitution of the nitro group with a bromine atom.
The transition states and reactive intermediates in these reactions have been investigated using computational and experimental methods. For the bromo-nitro substitution, the key reactive intermediate is the α-carbanion. The stability of this intermediate is paramount for the reaction to proceed. The transition state for the nucleophilic attack of the carbanion on the bromine source would involve the partial formation of the C-Br bond and the partial breaking of the Br-Br bond.
Computational studies can provide detailed information about the geometry and energy of these transition states, helping to elucidate the reaction pathway. For instance, the transition state is expected to have a structure where the carbanionic carbon, the incoming bromine, and the leaving group are in a specific geometric arrangement that minimizes the energy barrier.
The rate of bromo-nitro substitution reactions is significantly influenced by the solvent and the nature of the substituents on the aromatic ring of the anilide.
Solvent Effects: The choice of solvent can affect the stability of the intermediates and transition states. Polar aprotic solvents are generally favored as they can solvate the cations without strongly solvating the carbanion, thus preserving its nucleophilicity. In contrast, protic solvents can protonate the carbanion, inhibiting the reaction.
Substituent Effects: Electron-withdrawing substituents on the aryl ring of the anilide can increase the acidity of the α-proton, facilitating the formation of the carbanion and thus increasing the reaction rate. Conversely, electron-donating groups would have the opposite effect. This can be quantified by the Hammett equation, which relates reaction rates to the electronic properties of the substituents.
A study on the kinetics of the bromination of N-aryl-α-nitroacetamides in 70% aqueous dioxane at 30°C demonstrated a linear free energy relationship, with a reaction constant (ρ) of +0.50. This positive value indicates that electron-withdrawing groups on the aryl ring accelerate the reaction.
| Substituent (X) in N-(X-phenyl)-α-nitroacetamide | Rate Constant (k) x 10 (l.mol.s) |
| p-OCH(_3) | 3.55 |
| p-CH(_3) | 4.68 |
| H | 6.31 |
| p-Cl | 9.12 |
| m-Cl | 10.00 |
| p-Br | 10.00 |
| m-NO(_2) | 17.78 |
Table 1: Rate constants for the bromination of substituted N-aryl-α-nitroacetamides.
Hydrolysis and Degradation Pathways of Anilides
Anilides, including N-butyl-butyranilide, can undergo hydrolysis to yield a carboxylic acid and an amine. This degradation can occur under both acidic and basic conditions, and the mechanism differs between the two.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (as an ammonium (B1175870) ion) lead to the formation of the carboxylic acid.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate with a negatively charged oxygen. This is typically the rate-determining step. The intermediate then collapses, expelling the amide anion, which is a poor leaving group. To facilitate this, the dianionic intermediate can be protonated by the solvent before the leaving group departs. The amide anion is then rapidly protonated by the solvent to form the amine.
The rate of hydrolysis is influenced by steric hindrance around the carbonyl group and the electronic properties of the substituents on both the acyl and the N-aryl parts of the molecule.
Redox Processes and Oxidation Mechanisms of N-butyl Compounds
The N-butyl group in N-butyl-butyranilide can be susceptible to oxidation, particularly at the carbon atom attached to the nitrogen. The oxidation of N-alkyl compounds can proceed through various mechanisms, often involving the formation of radical intermediates or direct hydride transfer.
One possible pathway for the oxidation of N-butyl-butyranilide involves the abstraction of a hydrogen atom from the α-carbon of the N-butyl group by an oxidizing agent. This would generate a carbon-centered radical that can then react further, for example, by reacting with oxygen to form a peroxide or by being further oxidized to an iminium ion. The iminium ion is then susceptible to hydrolysis, which would lead to the cleavage of the N-butyl group and the formation of butyraldehyde (B50154) and butyranilide.
Kinetic Studies and Rate Law Determination
The formation of N-butyl-butyranilide, an N-substituted amide, proceeds through the acylation of N-butylaniline with butyryl chloride. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions, maximizing yield, and scaling up the synthesis for industrial applications. Kinetic studies focus on measuring the rate of the reaction and determining how the rate is affected by the concentration of reactants and temperature. This leads to the formulation of a rate law and the determination of key kinetic parameters such as the rate constant, activation energy, and pre-exponential factor.
Methodology of Kinetic Studies
Kinetic analysis of the N-butyl-butyranilide formation would typically involve monitoring the concentration of reactants or products over time under controlled conditions. Common analytical techniques for this purpose include:
Spectroscopy: UV-Vis spectroscopy can be used if there is a significant difference in the absorbance spectra of the reactants and products.
Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are powerful techniques to separate and quantify the reactants and products at different time intervals.
Titration: If the reaction produces an acidic byproduct, such as hydrochloric acid, its concentration can be determined by titration with a standard base.
By plotting the concentration of a reactant or product as a function of time, the initial rate of the reaction can be determined. The method of initial rates is a common approach to determine the order of the reaction with respect to each reactant. This involves running a series of experiments where the initial concentration of one reactant is varied while the concentrations of other reactants are kept constant.
Rate Law Determination: A Representative Example
The reaction is as follows:
C₆H₅NH₂ (Aniline) + C₆H₅COCl (Benzoyl Chloride) → C₆H₅NHCOC₆H₅ (Benzanilide) + HCl
Rate = k[Amine][Acyl Chloride]
Where:
Rate is the reaction rate.
k is the rate constant.
[Amine] is the concentration of the amine.
[Acyl Chloride] is the concentration of the acyl chloride.
Illustrative Kinetic Data
To illustrate the type of data obtained from kinetic studies, the following tables present hypothetical data for the formation of N-butyl-butyranilide, based on typical findings for similar acylation reactions.
Table 1: Determination of Reaction Order using the Method of Initial Rates
| Experiment | Initial [N-Butylaniline] (mol/L) | Initial [Butyryl Chloride] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 2.0 x 10⁻³ |
| 2 | 0.20 | 0.10 | 4.0 x 10⁻³ |
| 3 | 0.10 | 0.20 | 4.0 x 10⁻³ |
Effect of Temperature and Determination of Activation Energy
The rate constant, k, is temperature-dependent and is described by the Arrhenius equation:
k = A * e^(-Ea / RT)
Where:
A is the pre-exponential factor.
Ea is the activation energy.
R is the ideal gas constant.
T is the absolute temperature in Kelvin.
By measuring the rate constant at different temperatures, the activation energy and pre-exponential factor can be determined from the slope and intercept of a plot of ln(k) versus 1/T (an Arrhenius plot).
For the reaction of dibutylamine (B89481) with dibutylcarbamyl chloride, the activation energy (Ea) was determined to be 5.4 x 10⁴ J/mol, and the pre-exponential factor (A) was 1.5257 x 10⁷ L mol⁻¹ min⁻¹. thieme-connect.com Studies on the reaction of 3-thenoyl chloride with anilines have also shown that the reaction follows second-order kinetics, with the substituents on the aniline (B41778) affecting the activation energy. lookchem.com
Table 2: Temperature Dependence of the Rate Constant (Hypothetical Data)
| Temperature (K) | Rate Constant, k (L/mol·s) |
| 298 | 0.20 |
| 308 | 0.45 |
| 318 | 0.95 |
| 328 | 1.85 |
This data can be used to construct an Arrhenius plot and determine the activation energy for the formation of N-butyl-butyranilide.
The kinetic studies of amide formation, such as the Schotten-Baumann reaction, are fundamental to understanding the reactivity of amines and acyl chlorides and for the rational design of synthetic protocols. fishersci.it
Advanced Derivatives and Analogues Research of N Butyl Butyranilide
Design and Synthesis of Novel N-butyl-Butyranilide Analogues
Systematic Structural Modifications and Their Impact on Properties
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule influence its biological effects. Such studies involve systematically altering parts of the molecule and evaluating the impact of these changes. While the general principles of SAR are widely applied in drug discovery, specific studies detailing systematic structural modifications of N-butyl-butyranilide and the resulting impact on its physicochemical or biological properties have not been identified.
One related study on N-(4-chlorophenyl)-4-phenylbutanamide, a derivative of a similar butanamide structure, investigated its activity as an HDAC6 inhibitor. This research provides an example of how modifications to the core structure can impart biological activity, but it does not directly address N-butyl-butyranilide.
Prodrug Strategies and Controlled Release Formulations (conceptual)
Prodrug strategies are employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This often involves chemically modifying the active drug to create an inactive precursor that is converted to the active form in the body. For amide-containing compounds like N-butyl-butyranilide, prodrug approaches could theoretically be applied. However, there is no specific research in the public domain that outlines conceptual or experimental prodrug strategies for N-butyl-butyranilide. Similarly, while various technologies exist for creating controlled-release formulations to manage the release of therapeutic agents over time, their specific application to N-butyl-butyranilide has not been documented.
Potential Applications in Materials Science
Role as a Chemical Intermediate in Polymer Synthesis
There is currently no direct scientific literature available that specifically describes the use of Butyranilide, N-butyl- as a chemical intermediate in polymer synthesis. While amides can, in principle, participate in polymerization reactions, the specific reactivity and suitability of this compound as a monomer or precursor for commercially or academically significant polymers have not been reported. The synthesis of polymers such as poly(n-butyl acrylate) and poly(butyl cyanoacrylate) involves their respective monomers, n-butyl acrylate and n-butyl-2-cyanoacrylate, and does not involve N-butyl-butyranilide as an intermediate nih.govresearchgate.netmdpi.com.
Applications as Plasticizers in Polymer Formulations
Plasticizers are additives that increase the flexibility and durability of polymers by reducing the attraction between polymer chains. Common plasticizers include phthalates, adipates, and sebacates nih.goveupegypt.com. While the molecular structure of Butyranilide, N-butyl- suggests it might have plasticizing properties due to its potential to interfere with polymer chain interactions, there is no published research or industrial data to confirm its use or effectiveness as a plasticizer in any polymer formulations. Studies on plasticizers for polymers like PVC often investigate alternative, environmentally friendly options, but N-butyl-butyranilide has not been mentioned in this context researchgate.netmdpi.com.
Integration into Coatings, Adhesives, and Solvents
The formulation of coatings, adhesives, and solvents often involves a variety of chemical compounds to achieve desired properties such as viscosity, drying time, and adhesion. Solvents play a crucial role in dissolving other components to create a uniform solution specialchem.com. N-butyl acetate (B1210297) is a common solvent used in these applications due to its solvency power and evaporation rate gjchemical.comdoxuchem.com. However, there is no evidence to suggest that Butyranilide, N-butyl- is utilized as a component in coatings, adhesives, or as a solvent. Its physical and chemical properties, such as solubility and volatility, which are critical for these applications, are not well-documented in a materials science context.
Contribution to Fuel Additive Development (e.g., N-butyl levulinate)
N-butyl levulinate is recognized as a promising biofuel additive that can be derived from biomass mdpi.com. The synthesis of N-butyl levulinate typically involves the esterification of levulinic acid with n-butanol mdpi.com. There is no established chemical pathway or research that links Butyranilide, N-butyl- to the synthesis or development of N-butyl levulinate or any other fuel additives. The chemical structures of Butyranilide, N-butyl- and N-butyl levulinate are distinct, and no literature suggests a conversion or relationship between the two in the context of fuel additives.
Design of N-butyl-Containing Polymeric Materials (e.g., Copolymers)
The incorporation of n-butyl groups into polymers can influence their properties, such as glass transition temperature and flexibility. This is evident in copolymers like poly(styrene-b-n-butyl methacrylate) and poly(N-vinyl pyrrolidone-co-n-butyl methacrylate) cmu.edu. These polymers are synthesized from monomers containing the n-butyl group, such as n-butyl methacrylate. There are no studies indicating that Butyranilide, N-butyl- is used as a monomer or a modifying agent in the design and synthesis of n-butyl-containing polymeric materials, including copolymers. The synthesis of such copolymers typically involves controlled polymerization techniques like RAFT or ATRP with acrylate or methacrylate monomers nsf.govrsc.orgmdpi.com.
Data Tables
Due to the lack of specific data for "Butyranilide, N-butyl-" in the requested applications, no interactive data tables can be generated.
Metabolic and Biochemical Pathways Studies
In Vitro Metabolic Fate of N-butyl-Containing Compounds
In vitro studies using liver microsomes and other subcellular fractions are essential for elucidating the metabolic pathways of drug candidates and other chemical compounds. For N-butyl-containing compounds, key metabolic routes include N-dealkylation and hydroxylation, catalyzed by various enzyme systems.
N-dealkylation, the enzymatic removal of an alkyl group from a nitrogen atom, is a common metabolic pathway for many xenobiotics. nih.gov This process is a significant transformation for molecules containing N-alkyl groups and can lead to metabolites with altered pharmacological activity. encyclopedia.pubsemanticscholar.org The reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes and involves the hydroxylation of the α-carbon of the alkyl group, which is attached to the nitrogen. encyclopedia.pubsemanticscholar.org This creates an unstable intermediate that spontaneously breaks down, yielding a dealkylated amine and an aldehyde. encyclopedia.pubsemanticscholar.org
For N-butyl groups, this process would result in the removal of the butyl group from the parent molecule. While N-demethylation and N-deethylation are frequently studied, the removal of larger aliphatic groups like butyl is also a recognized metabolic route. nih.gov However, the rate and extent of dealkylation can be influenced by the nature of the alkyl group; for instance, tert-butyl groups are generally less susceptible to metabolic oxidative dealkylation compared to other isomers. encyclopedia.pubsemanticscholar.org The mechanism of N-dealkylation by cytochrome P450 is thought to proceed via a hydrogen atom transfer (HAT) from the amine to the P450 oxidant. nih.gov
Hydroxylation is another major Phase I metabolic reaction, introducing a hydroxyl (-OH) group into the compound's structure. For N-butyl-containing anilides, hydroxylation can occur at several positions:
Alkyl Chain Hydroxylation: The n-butyl group can be hydroxylated at various carbons. Studies on similar compounds, such as 3-n-butylphthalide, show that hydroxylation occurs extensively on the alkyl side chain, particularly at the ω-1 (carbon 3 of the butyl chain) and ω (carbon 4) positions. researchgate.net
Aromatic Ring Hydroxylation: The anilide ring structure is also a target for hydroxylation. Engineered cytochrome P450 BM3 enzymes have been shown to effectively hydroxylate anilides, often at the 4-hydroxy position (para-position). nih.gov
Following Phase I hydroxylation, the resulting metabolites can undergo Phase II conjugation reactions. These reactions attach polar endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to the newly introduced hydroxyl group. This process significantly increases the water solubility of the metabolite, facilitating its excretion from the body. nih.gov For example, after hydroxylation, the mono-hydroxylated products of 3-n-butylphthalide are known to form glucuronide conjugates. researchgate.net
The metabolism of N-butyl-containing compounds is mediated by several enzyme systems, with the Cytochrome P450 (CYP) superfamily playing a central role. nih.govnih.gov
Cytochrome P450 (CYP) Isoforms: These are the primary enzymes responsible for both N-dealkylation and hydroxylation. nih.gov In vitro studies on various compounds have identified specific isoforms involved. For instance, the metabolism of 3-n-butylphthalide involves multiple CYP isoforms, with CYP3A4, CYP2E1, and CYP1A2 being particularly important for its hydroxylation. researchgate.net The metabolism of other N-butyl-containing molecules has also implicated CYP2C9 in the hydroxylation of the n-butyl group. mdpi.com The specific isoforms involved in the metabolism of Butyranilide, N-butyl- would require targeted in vitro phenotyping studies.
Flavin-Containing Monooxygenases (FMOs): FMOs are another class of Phase I enzymes that can oxidize soft nucleophiles, such as nitrogen atoms. washington.edu They can be involved in the metabolism of nitrogen-containing xenobiotics, often leading to N-oxidation. washington.edu
Alcohol and Aldehyde Dehydrogenases: Following initial hydroxylation of the butyl chain to form an alcohol, further oxidation can occur. Alcohol dehydrogenases can oxidize the hydroxylated metabolite to an aldehyde, which can then be further oxidized to a carboxylic acid by aldehyde dehydrogenases. researchgate.net
Monoamine Oxidases (MAOs): While primarily known for metabolizing endogenous and exogenous monoamines, MAOs can also contribute to the metabolism of certain xenobiotics containing amine groups. nih.gov Their specific role in the metabolism of anilide compounds would depend on the substrate specificity of the MAO isoforms.
Table 1: Key Metabolic Pathways and Enzymes for N-Butyl-Containing Compounds
| Metabolic Pathway | Description | Primary Enzyme System(s) Involved | Potential Metabolites of Butyranilide, N-butyl- |
|---|---|---|---|
| N-Dealkylation | Removal of the N-butyl group. nih.gov | Cytochrome P450 (CYP) enzymes. encyclopedia.pubsemanticscholar.org | Butyranilide and Butyraldehyde (B50154) |
| Alkyl Hydroxylation | Addition of a hydroxyl group to the N-butyl chain. researchgate.net | Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2C9). researchgate.netmdpi.com | Hydroxy-N-butyl-butyranilide isomers |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the aniline (B41778) ring. nih.gov | Cytochrome P450 (CYP) enzymes. nih.gov | N-butyl-hydroxy-butyranilide isomers |
| Conjugation | Attachment of polar molecules (e.g., glucuronic acid) to hydroxylated metabolites. researchgate.net | UDP-glucuronosyltransferases (UGTs). nih.gov | Glucuronide conjugates of hydroxylated metabolites |
Butyryl Group Metabolism and Assimilation Pathways
The butyryl group of Butyranilide, N-butyl-, once cleaved from the parent molecule (for instance, through hydrolysis of the amide bond), would likely enter the metabolic pathways as butyrate (B1204436) (butyric acid). Butyrate is a short-chain fatty acid (SCFA) that is naturally produced in the colon by the gut microbiota. nih.gov
The primary pathway for butyrate metabolism is through its activation to Butyryl-CoA. wikipedia.org This reaction is catalyzed by acyl-CoA synthetases. Butyryl-CoA is a central intermediate in fatty acid metabolism and can enter the β-oxidation pathway to be broken down into acetyl-CoA, which then enters the citric acid cycle for energy production. wikipedia.org
Alternatively, Butyryl-CoA is an important intermediate in fermentation pathways in certain anaerobic bacteria, such as Clostridium species. wikipedia.org The interconversion between crotonyl-CoA and butyryl-CoA is a key step, mediated by butyryl-CoA dehydrogenase. wikipedia.org Butyryl-CoA can then be converted to butanoate (butyrate) via transfer of the CoA group. wikipedia.org
Biochemical Interactions and Transformations
The biochemical interactions of Butyranilide, N-butyl- would primarily involve its interaction with metabolizing enzymes. As a substrate for CYP enzymes, it would bind to the active site of specific isoforms. nih.gov Such interactions can sometimes lead to inhibition or induction of these enzymes, potentially affecting the metabolism of other co-administered drugs. nih.govmdpi.com
The transformation products, or metabolites, can also have their own biochemical interactions. For example, hydroxylated metabolites could have different receptor binding affinities or biological activities compared to the parent compound. nih.gov Furthermore, the cleavage of the amide bond would release butyrate and N-butylaniline. While butyrate is a well-known energy source for colonocytes and has roles in immune function, N-butylaniline would undergo its own set of metabolic transformations.
Implications for Biosynthesis and Biotransformation
Understanding the metabolic pathways of compounds like Butyranilide, N-butyl- has significant implications for biosynthesis and biotransformation applications. nih.govresearchgate.net
Biosynthesis: The enzymes involved in the metabolism of this compound can be harnessed for synthetic purposes. For example, engineered cytochrome P450 enzymes that perform specific hydroxylations on anilide rings can be used as biocatalysts to produce valuable hydroxylated derivatives. nih.govresearchgate.net This approach can offer high selectivity (regio- and stereoselectivity) under mild reaction conditions, which is often difficult to achieve with traditional chemical synthesis. researchgate.net Microbial biotransformation, using whole-cell systems, can also be employed to produce specific metabolites on a preparative scale. researchgate.netnih.gov
Biotransformation: The study of metabolic pathways is fundamental to biotransformation, which is the use of biological systems to convert one chemical into another. researchgate.net By identifying the enzymes and pathways responsible for metabolizing Butyranilide, N-butyl-, it is possible to design biotransformation processes to create novel compounds or to detoxify waste streams containing similar chemical structures. For instance, microorganisms capable of N-dealkylation or aromatic hydroxylation could be utilized in bioremediation. Moreover, knowledge of metabolism can inform the design of new molecules with improved metabolic stability or with a desired metabolic profile. nih.govnih.gov Engineered microorganisms can also be developed for the de novo biosynthesis of related compounds, such as the production of butyl butyrate in engineered Clostridium tyrobutyricum. nih.gov
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Chemical Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds, including N-butyl-butyranilide. nih.govspectroscopyonline.com These computational tools offer powerful methods for accelerating discovery and deepening understanding. nih.gov ML algorithms can be trained on large datasets of known molecules to predict the physicochemical properties, bioactivity, and potential toxicity of N-butyl-butyranilide with greater speed and accuracy than traditional experimental methods. mdpi.comresearchgate.net
Key areas for future research include:
Property Prediction: Utilizing ML models to forecast properties such as solubility, stability, and potential biological interactions. An ensemble model combining various data types could achieve high predictive accuracy. mdpi.comresearchgate.net
Synthesis Optimization: Employing AI to design and predict optimal retrosynthetic pathways, potentially leading to more efficient and novel methods for synthesizing N-butyl-butyranilide. nih.gov
Virtual Screening: Using AI-driven virtual screening to identify potential biological targets for N-butyl-butyranilide, thereby accelerating the drug discovery process. nih.govresearchgate.net This approach can enhance the effectiveness of similarity searching and improve the accuracy of scoring functions in structure-based virtual screening. researchgate.net
Table 1: Potential Applications of AI/ML in N-butyl-butyranilide Research
| AI/ML Application | Research Goal | Potential Impact |
|---|---|---|
| Property Prediction | Forecast physicochemical and biological properties. | Reduces time and cost of experimental testing. |
| Synthesis Design | Identify novel and efficient synthesis routes. | Improves yield and sustainability of production. nih.gov |
| Virtual Screening | Discover potential biological targets and applications. | Accelerates drug discovery and development. researchgate.net |
| Data Analysis | Interpret complex data from spectroscopic analyses. | Enhances depth and efficiency of data interpretation. spectroscopyonline.com |
Advanced Spectroscopic and Imaging Techniques for N-butyl-Butyranilide Analysis
Recent advancements in spectroscopic and imaging technologies provide powerful tools for the detailed analysis of N-butyl-butyranilide. azooptics.com These techniques offer unprecedented resolution and sensitivity, enabling researchers to probe the compound's structure, dynamics, and interactions at the molecular level. spectroscopyonline.com
Emerging analytical methods applicable to N-butyl-butyranilide include:
Advanced Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption-Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Electrospray Ionization (LC-ESI) MS can provide precise molecular weight and structural information. azooptics.com
Infrared (IR) Spectroscopy: Near-infrared (NIR) and mid-infrared (MIR) spectroscopy can offer insights into molecular vibrations and intermolecular interactions. azooptics.com Furthermore, the development of nanomechanical infrared spectroscopy (NAM-IR) and atomic force microscopy-infrared spectroscopy (AFM-IR) allows for the analysis of very small sample quantities at the nanoscale. spectroscopyonline.com
Hyperspectral Imaging: This technique captures a wide spectrum of light for each pixel in an image, providing detailed spatial and spectral information about the distribution and composition of N-butyl-butyranilide within a sample. spectroscopyonline.com
Ultrafast Spectroscopy: Using ultrafast lasers, researchers can observe molecular dynamics on a femtosecond timescale, providing deep insights into the compound's behavior during chemical reactions. spectroscopyonline.com
Table 2: Advanced Spectroscopic Techniques for N-butyl-butyranilide Analysis
| Technique | Type of Information | Potential Application |
|---|---|---|
| LC-ESI-MS | Molecular weight and structure | High-resolution structural elucidation and impurity profiling. azooptics.com |
| AFM-IR | Nanoscale chemical imaging | Mapping the compound's distribution in heterogeneous materials. spectroscopyonline.com |
| Ultrafast Spectroscopy | Real-time molecular dynamics | Observing reaction intermediates and transition states. spectroscopyonline.com |
| Hyperspectral Imaging | Spatially-resolved chemical composition | Non-destructive analysis of the compound in complex matrices. spectroscopyonline.com |
Multidisciplinary Approaches in N-butyl-Butyranilide Science
The future study of N-butyl-butyranilide will likely benefit from multidisciplinary collaborations, integrating chemistry with materials science, biology, and agricultural science. Such approaches can uncover novel functionalities and applications that might be missed from a single-discipline perspective. For instance, related compounds like N-butyl pyrrolidone are being explored as alternative solvents in the synthesis of high-performance polymers, suggesting potential applications for N-butyl-butyranilide in materials science. researchgate.net Research into the synthesis of steroidal N-butyl-N-methyl-undecanamide derivatives for potential antiestrogenic activity also points towards the value of combining synthetic chemistry with pharmacology. researchgate.net
Exploration of Novel Biological Targets and Applications
A significant area of future research lies in the systematic exploration of new biological targets and potential therapeutic applications for N-butyl-butyranilide. Modern computational methods, such as the similarity ensemble approach and molecular docking, can predict potential protein targets in silico. nih.gov This strategy can identify unexpected interactions, such as potential modulation of enzymes like NAD(P)H quinone oxidoreductase (NQO1) or indoleamine 2,3-dioxygenase (IDO). nih.gov Following computational predictions, cell-based assays can be used to validate these targets and assess the compound's activity. nih.gov Designing molecules that target specific biological pathways, such as DNA repair mechanisms involving PARP, represents a sophisticated strategy for developing new therapeutic agents. nih.gov
Sustainable Synthesis and Process Optimization for N-butyl-Butyranilide Production
In line with the principles of green chemistry, future research will focus on developing more sustainable and efficient methods for producing N-butyl-butyranilide. A key trend is the adoption of flow chemistry, which utilizes microreactors to perform chemical reactions in a continuous stream. rsc.orgamanote.com This approach often leads to higher efficiency, better process control, and improved safety compared to traditional batch synthesis. rsc.org The development of greener solvent alternatives to replace hazardous ones like N-methylpyrrolidone (NMP) is another critical area of research, with mixtures of less toxic compounds and ionic liquids showing promise. researchgate.net Biocatalysis, using enzymes to perform specific chemical transformations, also presents a promising avenue for the sustainable synthesis of amides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
